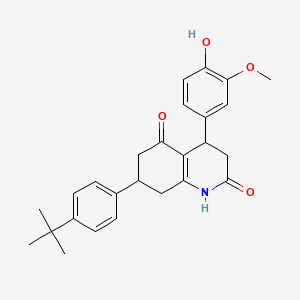

7-(4-tert-butylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex quinolinedione derivatives often involves strategic lithiation and subsequent reactions. For example, a related compound, 5-(tert-Butoxycarbonyl)-7-methoxy-1-methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline, was lithiated regioselectively using sec-BuLi in the presence of water in ether at −78°C, showcasing a method that could potentially be adapted for our compound of interest (Moro-oka et al., 2000).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by specific bond angles and conformations. For instance, in a similar quinoline derivative, the quinoline ring system forms distinct dihedral angles with adjacent rings, suggesting that our compound might also exhibit unique structural features conducive to specific interactions and reactivities (Anthal et al., 2018).

Chemical Reactions and Properties

Quinolinediones participate in various chemical reactions due to their reactive sites. For example, the presence of tert-butyl groups and methoxy groups in related compounds influences their reactivity, as seen in the facile synthesis and unique properties of quinone from a polyvalent porphyrin derivative (Ozawa & Hanaki, 1986). Such groups in our compound could similarly impact its chemical behavior.

Physical Properties Analysis

The physical properties of quinolinedione derivatives, such as solubility and melting points, are influenced by their molecular structure. The presence of tert-butyl and methoxy groups can affect these properties, as seen in related compounds, suggesting that our compound may have unique physical characteristics suitable for various scientific applications (Ozyurt et al., 2008).

Chemical Properties Analysis

The chemical properties of quinolinediones, including their redox behavior, acidity, and basicity, are key to their reactivity and potential applications. The structural elements such as the quinoline core and substituents like tert-butyl and methoxy groups play a crucial role in defining these properties, as evidenced in studies of similar compounds (Carloni et al., 1993).

Aplicaciones Científicas De Investigación

Catalytic Applications

T. Imamoto et al. (2012) explored the use of tert-butylphenyl and hydroxy-methoxyphenyl groups in phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These catalysts showed excellent enantioselectivities and high catalytic activities, underscoring the importance of substituents in asymmetric synthesis, which could be relevant to the design and application of the compound for catalytic purposes (Imamoto et al., 2012).

Photophysical Properties

Vikas Padalkar and N. Sekar (2014) studied the synthesis and photophysical properties of azole-quinoline-based fluorophores. Their work focused on excited-state intramolecular proton transfer (ESIPT) inspired compounds, highlighting the importance of structural modification for enhancing photophysical behaviors. This suggests that modifications to the compound of interest could lead to novel materials with unique optical properties (Padalkar & Sekar, 2014).

Corrosion Inhibition

Şaban Erdoğan et al. (2017) conducted a computational study on the corrosion inhibition performances of novel quinoline derivatives against the corrosion of iron. Their findings, based on quantum chemical and molecular dynamics simulation approaches, indicate that certain quinoline derivatives can serve as effective corrosion inhibitors. This suggests potential applications of the compound in corrosion inhibition, given its structural similarity to quinoline derivatives (Erdoğan et al., 2017).

Electropolymerization and Material Science

Funda Ozyurt et al. (2008) reported on the synthesis and characterization of a new polythiophene derivative for application in organic electronics. The presence of tert-butylphenyl groups contributed to the solution processability of the electrochromic polymer, indicating that the structural features of the compound may similarly affect its processability and utility in material science applications (Ozyurt et al., 2008).

Propiedades

IUPAC Name |

7-(4-tert-butylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO4/c1-26(2,3)18-8-5-15(6-9-18)17-11-20-25(22(29)12-17)19(14-24(30)27-20)16-7-10-21(28)23(13-16)31-4/h5-10,13,17,19,28H,11-12,14H2,1-4H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOXYXKMGFBSAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)O)OC)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5552269.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552284.png)

![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)

![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)

![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)

![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)

![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)

![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5552341.png)

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)

![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)